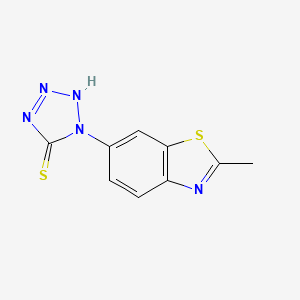
5H-Tetrazole-5-thione, 1,2-dihydro-1-(2-methyl-6-benzothiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Tetrazole-5-thione, 1,2-dihydro-1-(2-methyl-6-benzothiazolyl)-: is a heterocyclic compound that features a tetrazole ring fused with a benzothiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Tetrazole-5-thione, 1,2-dihydro-1-(2-methyl-6-benzothiazolyl)- typically involves the reaction of 2-methyl-6-benzothiazolyl isothiocyanate with sodium azide in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the tetrazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the compound with hydrogenated tetrazole rings.
Substitution: Substituted tetrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies .
Medicine: The compound’s potential medicinal applications include its use as an antimicrobial agent.
Industry: In the industrial sector, the compound is explored for its use in corrosion inhibitors. Its ability to form stable complexes with metals makes it suitable for protecting metal surfaces from corrosion .
Wirkmechanismus
The mechanism of action of 5H-Tetrazole-5-thione, 1,2-dihydro-1-(2-methyl-6-benzothiazolyl)- involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and inhibit their activity. This inhibition occurs through the formation of stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione: Similar in structure but with an ethyl group instead of the benzothiazole moiety.
1-Phenyl-1H-tetrazole-5-thiol: Features a phenyl group instead of the benzothiazole moiety.
Uniqueness: The uniqueness of 5H-Tetrazole-5-thione, 1,2-dihydro-1-(2-methyl-6-benzothiazolyl)- lies in its fused benzothiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
56813-41-3 |
|---|---|
Molekularformel |
C9H7N5S2 |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
1-(2-methyl-1,3-benzothiazol-6-yl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C9H7N5S2/c1-5-10-7-3-2-6(4-8(7)16-5)14-9(15)11-12-13-14/h2-4H,1H3,(H,11,13,15) |
InChI-Schlüssel |
VSVZCXSGUREFQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C=C(C=C2)N3C(=S)N=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



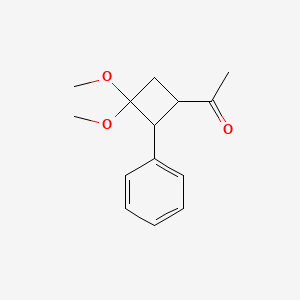



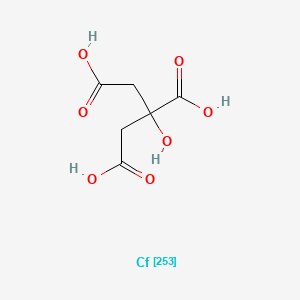


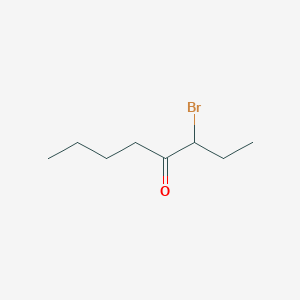
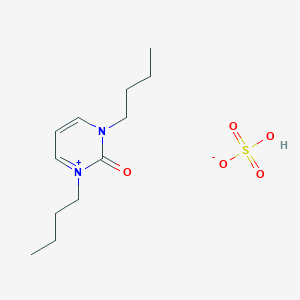
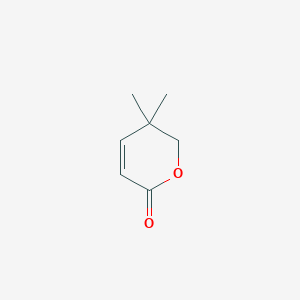

![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)

